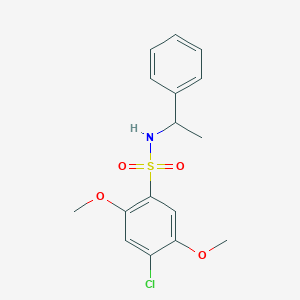
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels (angiogenesis) in tumors. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is also relatively easy to synthesize, allowing for large-scale production. However, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for cancer and inflammatory diseases. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new HDAC inhibitors based on the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. By modifying the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, it may be possible to develop more potent and selective HDAC inhibitors with improved pharmacological properties.
合成法
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid. The purity of the synthesized 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, pancreatic cancer, and lung cancer. It has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
特性
製品名 |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO4S |
分子量 |
355.8 g/mol |
IUPAC名 |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-11(12-7-5-4-6-8-12)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h4-11,18H,1-3H3 |
InChIキー |
VOMTYMQRCQCYOI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
正規SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)



